molecular formula C16H20N2O3S2 B12211489 N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide

Cat. No.: B12211489
M. Wt: 352.5 g/mol
InChI Key: AKJQTXLBCBVYOV-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with a unique structure that includes a thiazole ring, a sulfone group, and a butanamide moiety

Preparation Methods

The synthesis of N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the sulfone group and the butanamide moiety. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it could be investigated for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can be compared with other similar compounds, such as diethyl malonate and N-(tert-butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide . These compounds share some structural similarities but differ in their functional groups and overall structure, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Biological Activity

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound characterized by its unique structural features, including a thiazole ring and a butanamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O3S2
  • Molecular Weight : 350.45 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes or modulate receptor activity, leading to various pharmacological effects.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound effectively reduces cell viability and induces apoptosis in various cancer types.
  • Mechanistic Insights : The anticancer mechanism appears to involve the inhibition of cell proliferation pathways and the activation of apoptotic signals.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity :

  • Bacterial Inhibition : The compound was tested against several bacterial strains and exhibited significant inhibitory effects.
  • Fungal Activity : Preliminary data suggest potential antifungal properties as well.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects:

  • Oxidative Stress Reduction : By reducing oxidative stress markers in neuronal cells, the compound may help protect against neurodegenerative conditions.
  • Cognitive Function Improvement : Animal studies suggest improvements in cognitive function when treated with this compound.

Data Table of Biological Activities

Activity TypeTest MethodResultsReference
AnticancerCell viability assaySignificant reduction in cell viability
AntimicrobialAgar diffusion methodInhibition of bacterial growth
NeuroprotectiveOxidative stress assayReduced oxidative stress markers

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The study utilized flow cytometry to analyze apoptosis markers, confirming the compound's effectiveness in inducing programmed cell death.

Case Study 2: Antimicrobial Properties

In a clinical setting, the compound was evaluated for its efficacy against multidrug-resistant bacterial strains. Results indicated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics. This highlights its potential as a new antimicrobial agent.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]butanamide

InChI

InChI=1S/C16H20N2O3S2/c1-3-4-15(19)17-16-18(12-7-5-11(2)6-8-12)13-9-23(20,21)10-14(13)22-16/h5-8,13-14H,3-4,9-10H2,1-2H3

InChI Key

AKJQTXLBCBVYOV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)C

Origin of Product

United States

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